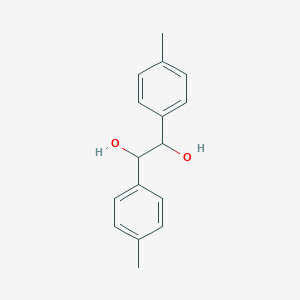

1,2-di-p-tolylethane-1,2-diol

Overview

Description

1,2-Di-p-tolylethane-1,2-diol is a vicinal diol characterized by two hydroxyl groups on adjacent carbon atoms, each substituted with a p-tolyl (4-methylphenyl) group. It is synthesized via the reaction of (E)-1,2-di-p-tolylethene with acetic acid and a dioxaspiro compound (e.g., 5,6-dioxaspiro[2.4]heptane-4,7-dione) in dichloromethane, followed by hydrolysis under basic conditions . The product exists as anti and syn diastereomers (crude ratio ~4:1 to 7.5:1) and is isolated as a colorless solid .

This compound is notable for its dual role as a reducing agent and carbonyl source in molybdenum-catalyzed reactions. For example, it facilitates the synthesis of N-polyheterocycles from nitroarenes under microwave irradiation, leveraging its benzylic hydroxyl groups for oxidative cleavage to generate aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-di-p-tolylethane-1,2-diol can be synthesized through several methods. One common method involves the reduction of 1,2-di-p-tolylethane-1,2-dione using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction typically proceeds at room temperature and yields the desired diol product.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H2) can also be employed for efficient production. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2-di-p-tolylethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form 1,2-di-p-tolylethane-1,2-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon, 1,2-di-p-tolylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chlorides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.

Major Products:

Oxidation: 1,2-di-p-tolylethane-1,2-dione.

Reduction: 1,2-di-p-tolylethane.

Substitution: 1,2-di-p-tolylethane-1,2-dichloride.

Scientific Research Applications

Synthetic Utility

1.1. C-C Bond Formation

One of the primary applications of 1,2-di-p-tolylethane-1,2-diol is in the synthesis of complex organic molecules through C-C bond formation. The compound can act as a ketyl radical precursor in photochemical reactions, facilitating the coupling of carbonyl compounds. For instance, studies have demonstrated its effectiveness in promoting the pinacol coupling reaction without the need for additional catalysts or solvents, showcasing a yield of up to 95% under specific conditions .

Table 1: Yield Data for Pinacol Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Pinacol Coupling | LED Irradiation | 95 |

| Benzaldehyde with Sulfone | Nitrogen atmosphere | 87 |

| Benzaldehyde with TEMPO | Radical trapping agent | Not detected |

Photochemical Applications

2.1. Photocatalysis

In photocatalytic processes, this compound has been utilized to generate reactive intermediates that can facilitate various transformations. The compound's ability to absorb light and generate radicals makes it suitable for applications in organic synthesis involving light-induced reactions. Research indicates that the compound can effectively mediate the formation of complex structures from simpler precursors .

Case Study: Photocatalytic Reaction Mechanism

A study investigated the mechanism by which this compound participates in photocatalytic reactions. The results indicated that under UV irradiation, the compound generates radicals that can react with various substrates to form new C-C bonds efficiently. This method not only enhances reaction rates but also improves selectivity towards desired products.

Medicinal Chemistry Applications

3.1. Potential Therapeutic Uses

Emerging research suggests that derivatives of this compound may possess biological activity that could be harnessed for therapeutic purposes. Preliminary studies indicate that certain modifications of the compound exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .

Table 2: Biological Activity of Derivatives

| Compound Derivative | Activity Type | Reference |

|---|---|---|

| Modified this compound | Anti-inflammatory | |

| Alkyl-substituted variant | Analgesic |

Conclusion and Future Directions

The applications of this compound span synthetic organic chemistry to potential medicinal uses. Its role as a versatile building block in C-C bond formation and its photocatalytic capabilities position it as a valuable compound in both academic research and industrial applications.

Future research should focus on:

- Expanding the understanding of its biological properties through comprehensive pharmacological studies.

- Exploring its potential in green chemistry initiatives by optimizing reaction conditions to minimize environmental impact.

- Investigating new synthetic pathways utilizing this compound to create novel materials with advanced functionalities.

Mechanism of Action

The mechanism of action of 1,2-di-p-tolylethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Diols

Structural and Electronic Features

The reactivity and applications of 1,2-di-p-tolylethane-1,2-diol are influenced by its aromatic substituents. Below is a comparison with related diols:

Key Observations :

- Aryl vs. Alkyl Substituents : The p-tolyl groups in this compound enhance stability and enable oxidative cleavage, unlike aliphatic diols like ethane-1,2-diol, which are less reactive in such conditions .

Reactivity in Catalytic Reactions

Oxidative Cleavage

This compound undergoes efficient oxidative cleavage with MoO₂Cl₂(dmf)₂/DMSO to yield 4-methylbenzaldehyde, a reaction critical in one-pot syntheses of N-polyheterocycles . In contrast, di-secondary alkyl glycols (e.g., ethane-1,2-diol) are unreactive under similar conditions due to the absence of activated hydroxyl groups .

Acetalization/Ketalization

Ethane-1,2-diol is widely used in acetalization reactions with carbonyl compounds (e.g., cyclohexanone) under CoCl₂ catalysis, achieving >99% conversion .

Spectroscopic and Conformational Properties

Vicinal diols exhibit distinct O–H stretching frequencies in IR spectroscopy, influenced by hydrogen bonding. Ethane-1,2-diol and trans-cyclohexane-1,2-diol show well-defined conformers due to their symmetry, as predicted by DFT calculations .

Biological Activity

1,2-di-p-tolylethane-1,2-diol, also known as 1,2-bis(4-methylphenyl)ethane-1,2-diol, is a compound of increasing interest in the field of organic chemistry and medicinal applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two p-tolyl groups attached to a central ethane-1,2-diol moiety. Its structure is pivotal in determining its biological interactions and catalytic properties.

Synthesis

The synthesis of this compound can be achieved through various methods including:

- Reduction of ketones : Utilizing biocatalysts such as specific strains of fungi (e.g., Trichoderma flavus) to facilitate asymmetric reductions.

- Photoredox reactions : Employing light to drive reactions that form C-C bonds leading to the production of this diol from simpler precursors .

Enzymatic Activity

Recent studies have highlighted the role of this compound in enzymatic processes. For instance:

- Biocatalytic Reduction : The compound acts as a substrate for various reductases. A study demonstrated that T. flavus could reduce benzoin to yield high enantiomeric excesses (ee) of the desired product under controlled pH conditions (Table 1). The enzyme exhibited different activity profiles depending on the pH level, indicating its potential for selective biotransformations .

| Enzyme | Substrate | pH Range | Conversion (%) | ee (%) |

|---|---|---|---|---|

| T. flavus | Benzoin | 5.0 - 9.0 | >99% | 100% |

Antitumor Activity

Preliminary investigations suggest that derivatives of this compound may exhibit antitumor properties. Compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antifungal Activity : A study assessed the antifungal properties of compounds related to this compound against Candida albicans. Results indicated significant growth inhibition at certain concentrations.

- Photoredox Catalysis : Research demonstrated that under UV light exposure, the compound could facilitate reactions leading to biologically active products with potential pharmaceutical applications .

Q & A

Basic Research Questions

Q. How can spectroscopic techniques be optimized to characterize the hydrogen bonding and conformational dynamics of 1,2-di-p-tolylethane-1,2-diol?

- Methodological Answer : Raman jet spectroscopy combined with scaled harmonic DFT predictions (e.g., B3LYP/def2-TZVP) is effective for analyzing OH stretching fundamentals in vicinal diols. For this compound, focus on the 3560–3700 cm⁻¹ range to detect weak intramolecular hydrogen bonds. Compare experimental spectra with DFT-relaxed geometries to resolve conformational assignments and secondary interactions, such as ring strain in cyclic analogs .

Q. What synthetic routes are recommended for producing high-purity this compound?

- Methodological Answer : Utilize catalytic oxidation or dihydroxylation of substituted styrenes, followed by purification via column chromatography. Structural validation should include IR and NMR spectroscopy (e.g., compare with reference spectra of analogs like 1,2-di(2-pyridyl)ethene-1,2-diol, where distinct peaks at ~3300 cm⁻¹ and 1600–1500 cm⁻¹ confirm hydroxyl and aromatic groups, respectively) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. For hydrolytic stability, monitor degradation in aqueous buffers (pH 3–10) at 25–60°C using HPLC, referencing protocols for cyclohexane-1,2-diol hydrolysis .

Advanced Research Questions

Q. What experimental strategies are critical for evaluating the genotoxic potential of this compound in biological systems?

- Methodological Answer : Follow EFSA guidelines for genotoxicity assessment:

- In vitro : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.

- In vivo : Comet assay or transgenic rodent gene mutation assay.

- Benchmark against benzene-1,2-diol data, which exceeds TTC thresholds for DNA-reactive mutagens. Dose-response modeling should account for metabolic activation (e.g., cytochrome P450 enzymes) .

Q. How can molecular docking studies elucidate the interaction of this compound with viral proteins, such as SARS-CoV-2 spike glycoprotein?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to simulate binding to the spike protein’s receptor-binding domain (RBD). Prioritize hydrogen and hydrophobic interactions with amino acids like Asp, Glu, or Lys. Validate docking scores with analogs such as 1,2-bis(4-fluorophenyl)ethane-1,2-diol, which showed moderate binding affinity in similar studies .

Q. What mechanistic insights guide the oxidation of this compound in catalytic systems?

- Methodological Answer : Employ chromic acid or KMnO₄ under micellar catalysis (e.g., 1,10-phenanthroline) to enhance reaction rates. Monitor intermediates via GC-MS or FTIR, as demonstrated in ethane-1,2-diol oxidation, where hydroxyl ethanol is a key intermediate. Isotopic labeling (¹⁸O) can trace oxygen source (manganate vs. water) using mass spectrometry .

Q. How does the antimycotic activity of this compound compare to other vicinal diols, and what structural features drive efficacy?

- Methodological Answer : Perform MIC assays against fungal strains (e.g., Candida albicans). Correlate activity with diol chain length and substituent electronegativity. For example, ethane-1,2-diol (MIC 40–100 g/L) is less active than hexane-2,5-diol due to reduced hydrophobicity. Structural analogs with aryl groups (e.g., p-tolyl) may enhance membrane disruption .

Properties

IUPAC Name |

1,2-bis(4-methylphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLCBIATOIJBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449739 | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24133-59-3 | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.